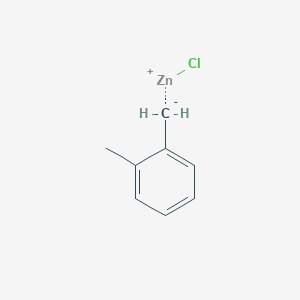
Calcium;propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium propan-2-olate, also known as calcium isopropoxide, is an organometallic compound with the chemical formula ( \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 ). It is a white powder that is highly reactive and used in various chemical processes. This compound is particularly notable for its role as a catalyst in organic synthesis and as a precursor in the preparation of other calcium-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium propan-2-olate can be synthesized through several methods. One common method involves the reaction of calcium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
[ \text{Ca} + 2 \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2} + \text{H}_2 ]
This reaction requires heating and is often performed in a solvent such as tetrahydrofuran to facilitate the dissolution of calcium metal.
Industrial Production Methods
In industrial settings, calcium propan-2-olate is produced on a larger scale using similar methods but with optimized conditions to increase yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reactants. The product is then purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions where the isopropoxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Common nucleophiles include halides and other alkoxides.
Major Products
Oxidation: Calcium carbonate.
Reduction: Various reduced organic compounds.
Substitution: New organometallic compounds with different alkoxide groups.
Applications De Recherche Scientifique
Calcium propan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the preparation of calcium-containing biomolecules.
Medicine: It is explored for its potential use in drug synthesis and as a precursor for calcium supplements.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of calcium propan-2-olate involves its ability to donate isopropoxide groups to other molecules. This donation facilitates various chemical reactions, such as the formation of carbon-carbon bonds in organic synthesis. The compound acts as a Lewis base, providing electron pairs to electrophilic centers in the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium ethoxide: Similar in structure but with ethoxide groups instead of isopropoxide.
Calcium methoxide: Contains methoxide groups.
Aluminum propan-2-olate: Similar in structure but with aluminum instead of calcium.
Uniqueness
Calcium propan-2-olate is unique due to its specific reactivity and the stability of the isopropoxide groups. This makes it particularly useful in reactions requiring a stable yet reactive catalyst. Its ability to act as a precursor for other calcium-containing compounds also sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C6H14CaO2 |
|---|---|
Poids moléculaire |
158.25 g/mol |
Nom IUPAC |
calcium;propan-2-olate |
InChI |
InChI=1S/2C3H7O.Ca/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
MMLSWLZTJDJYJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].CC(C)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

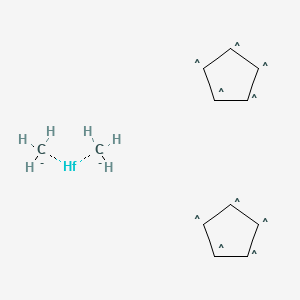

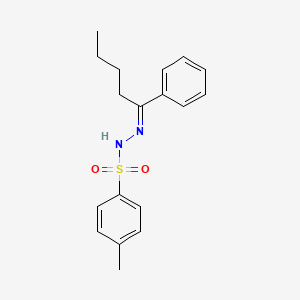

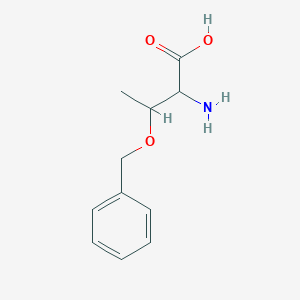

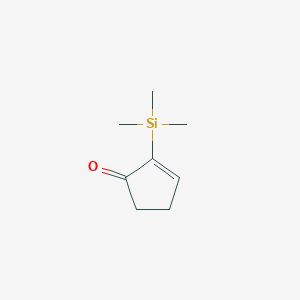
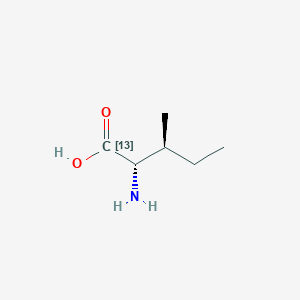

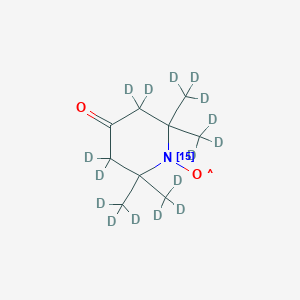
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
